molecular formula C12H12N2O B1391354 3-[(3-Pyridinyloxy)methyl]aniline CAS No. 642084-90-0

3-[(3-Pyridinyloxy)methyl]aniline

Cat. No.: B1391354
CAS No.: 642084-90-0
M. Wt: 200.24 g/mol
InChI Key: TZJJRSFAVSRPKP-UHFFFAOYSA-N
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Description

3-[(3-Pyridinyloxy)methyl]aniline is an organic compound with the molecular formula C12H12N2O. It is known for its unique structure, which includes a pyridine ring connected to an aniline moiety via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Pyridinyloxy)methyl]aniline typically involves the reaction of 3-chloromethylpyridine with aniline in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the aniline group. Common bases used in this reaction include sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Pyridinyloxy)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

3-[(3-Pyridinyloxy)methyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Pyridinyloxy)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, it can bind to metal ions through its pyridine ring, influencing various biochemical processes. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Pyridylmethylamine: Similar structure but lacks the aniline moiety.

    3-Pyridylmethanol: Contains a hydroxyl group instead of an aniline group.

    3-Pyridylmethyl chloride: Contains a chlorine atom instead of an aniline group.

Uniqueness

3-[(3-Pyridinyloxy)methyl]aniline is unique due to its combination of a pyridine ring and an aniline moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(pyridin-3-yloxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-4-1-3-10(7-11)9-15-12-5-2-6-14-8-12/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJJRSFAVSRPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)COC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666883
Record name 3-{[(Pyridin-3-yl)oxy]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642084-90-0
Record name 3-{[(Pyridin-3-yl)oxy]methyl}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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